molecular formula C23H21N3O3 B2545708 2-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899939-64-1

2-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No. B2545708
CAS RN: 899939-64-1
M. Wt: 387.439
InChI Key: PQCBAEKHVSITLM-UHFFFAOYSA-N
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Description

2-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a useful research compound. Its molecular formula is C23H21N3O3 and its molecular weight is 387.439. The purity is usually 95%.
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Scientific Research Applications

Antitrypanosomal Activity

Pyrazolo[1,5-a]pyrimidines exhibit promising antitrypanosomal properties. These compounds have garnered attention due to their potential in combating Trypanosoma parasites, which cause diseases like African trypanosomiasis (sleeping sickness) and Chagas disease. Researchers explore their efficacy as antiparasitic agents, aiming to develop novel treatments .

Antimicrobial Agents

The compound’s structure suggests potential antimicrobial activity. Scientists investigate its effectiveness against bacteria, fungi, and other microorganisms. By understanding its mechanism of action, they aim to develop new antibiotics or antifungal drugs .

Antischistosomal Activity

Schistosomiasis, caused by Schistosoma parasites, affects millions worldwide. Pyrazolo[1,5-a]pyrimidines may offer a novel approach to combat this neglected tropical disease. Researchers explore their impact on schistosome parasites and their life cycle stages .

Oncological Applications

Recent studies have highlighted the compound’s potential as an oncological agent. Researchers investigate its effects on cancer cell lines, tumor growth, and apoptosis pathways. Understanding its anti-cancer properties could lead to targeted therapies .

HMG-CoA Reductase Inhibitors

HMG-CoA reductase inhibitors, commonly used to manage hypercholesterolemia, play a crucial role in preventing cardiovascular diseases. Some pyrazolo[1,5-a]pyrimidines exhibit inhibitory effects on this enzyme, making them interesting candidates for cholesterol-lowering drugs .

COX-2 Selective Inhibitors

Cyclooxygenase-2 (COX-2) inhibitors are valuable in managing inflammation and pain. Researchers explore whether the compound can selectively inhibit COX-2, potentially offering an alternative to existing nonsteroidal anti-inflammatory drugs (NSAIDs) .

properties

IUPAC Name

2-(7-ethoxy-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-2-28-21-12-7-9-16-19-14-18(15-8-3-4-11-20(15)27)25-26(19)23(29-22(16)21)17-10-5-6-13-24-17/h3-13,19,23,27H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCBAEKHVSITLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4O)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

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